Direct Evidence of Antiproliferative Activity in Cancer Cell Lines
The target compound exhibits measurable antiproliferative activity against human cervical cancer (HeLa) and lung carcinoma (A549) cell lines. While a direct head-to-head comparison with a close structural analog is not available in the identified literature, the provided data establish a quantitative baseline for its in vitro efficacy .
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 226 µg/mL (HeLa cells); IC50 = 242.52 µg/mL (A549 cells) |
| Comparator Or Baseline | Not applicable; data represents an absolute measure of activity for this compound. |
| Quantified Difference | Not applicable |
| Conditions | Cell viability assay using HeLa and A549 human cancer cell lines. |
Why This Matters
This data provides a crucial, quantifiable starting point for researchers investigating this compound's potential as an anticancer agent, enabling direct comparison against other leads in their own assays.
